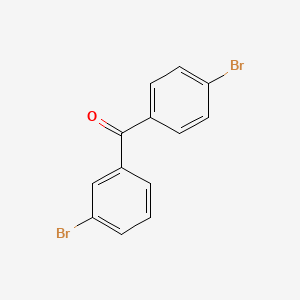

3,4'-Dibromobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJZMUSEZIVLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568106 | |

| Record name | (3-Bromophenyl)(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83699-51-8 | |

| Record name | (3-Bromophenyl)(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4'-Dibromobenzophenone via Friedel-Crafts Acylation

Introduction: The Strategic Importance of Diaryl Ketones

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a powerful and relevant method for forming carbon-carbon bonds.[1][2] This electrophilic aromatic substitution reaction is paramount in the industrial synthesis of aryl ketones, which are critical structural motifs in a vast array of high-value products, including pharmaceuticals, agrochemicals, and photoinitiators.[3][4] Among these, substituted benzophenones represent a particularly significant class of diaryl ketones.[4]

This guide provides a comprehensive technical overview of the synthesis of a specific, unsymmetrically substituted diaryl ketone: 3,4'-Dibromobenzophenone. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss critical aspects of process control, characterization, and safety. The synthesis presents a classic challenge in regioselectivity, requiring a nuanced understanding of substituent effects to achieve the desired isomer. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for this class of compounds.

Part 1: Mechanistic Rationale and Strategic Considerations

The synthesis of this compound is achieved by the Friedel-Crafts acylation of bromobenzene with 3-bromobenzoyl chloride. The success of this transformation hinges on a precise orchestration of reactivity and directing effects.

The Core Mechanism: An Electrophilic Aromatic Substitution Cascade

The reaction proceeds via a well-established electrophilic aromatic substitution pathway, which can be dissected into three primary stages.[4]

-

Generation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, 3-bromobenzoyl chloride, by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to form a highly electrophilic, resonance-stabilized acylium ion.[1][5][6]

-

Electrophilic Attack: The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[2] This step, which is typically the rate-determining step, disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7]

-

Rearomatization and Catalyst Complexation: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[2][5] Unlike Friedel-Crafts alkylation, the acylation reaction requires stoichiometric amounts of the Lewis acid catalyst. This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃, rendering it inactive as a catalyst.[8][9] This complex is then hydrolyzed during the aqueous work-up to liberate the final ketone product.[8][9]

Causality Behind Experimental Choices

-

Regioselectivity: The bromine atom on the bromobenzene substrate is a deactivating but ortho, para-directing group. The acylation reaction, therefore, can potentially yield two isomers: 2,3'-dibromobenzophenone and this compound. However, the para-substituted product is predominantly formed. This is attributed to the significant steric hindrance imposed by the bromine atom at the ortho position, which disfavors the approach of the bulky acylium ion.[7]

-

Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid for this transformation due to its high activity.[5] Other Lewis acids like FeCl₃ or TiCl₄ can also be used.[10] It is critical that the catalyst is anhydrous, as any moisture will hydrolyze and deactivate it, leading to low yields.[11]

-

Solvent: The reaction must be conducted in an anhydrous, inert solvent that can dissolve the reactants but will not react with the Lewis acid. Dichloromethane (DCM) or 1,2-dichloroethane are common choices.[12]

-

Temperature Control: The formation of the acylium ion complex is highly exothermic.[12] Therefore, the reaction is typically initiated at a low temperature (0 °C) using an ice bath to control the reaction rate and prevent side reactions. Once the initial exothermic phase is managed, the reaction is often allowed to warm to room temperature or gently heated to ensure it proceeds to completion.[9][13]

Part 2: A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, execution, work-up, and purification.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Bromobenzene | C₆H₅Br | 157.01 | 5.50 mL | 50.0 | Aromatic Substrate |

| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 12.07 g | 55.0 | Acylating Agent |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7.33 g | 55.0 | Lewis Acid Catalyst |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | ~150 mL | - | Solvent |

| Concentrated HCl (37%) | HCl | 36.46 | ~15 mL | - | Work-up |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | As needed | - | Work-up (Neutralization) |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | Work-up (Washing) |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

| Methanol | CH₃OH | 32.04 | As needed | - | Recrystallization Solvent |

Experimental Workflow

Step-by-Step Methodology

1. Reaction Setup:

-

Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet/drying tube, and a 100 mL pressure-equalizing dropping funnel.

-

Ensure all glassware is thoroughly oven-dried before assembly to maintain anhydrous conditions.[12]

-

Place the apparatus under a positive pressure of dry nitrogen or argon.

2. Reagent Charging and Complex Formation:

-

To the reaction flask, add anhydrous aluminum chloride (7.33 g, 55.0 mmol) followed by 50 mL of anhydrous dichloromethane (DCM).

-

Begin vigorous stirring and cool the resulting suspension to 0 °C in an ice/water bath.[12]

-

In the dropping funnel, prepare a solution of 3-bromobenzoyl chloride (12.07 g, 55.0 mmol) in 50 mL of anhydrous DCM.

-

Add the 3-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 5 °C.

3. Acylation Reaction:

-

Once the addition is complete, prepare a solution of bromobenzene (5.50 mL, 50.0 mmol) in 50 mL of anhydrous DCM in the same dropping funnel.

-

Add the bromobenzene solution dropwise to the reaction mixture over 20-30 minutes, again keeping the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11][12]

4. Work-up and Isolation:

-

Prepare a 500 mL beaker containing approximately 100 g of crushed ice and 15 mL of concentrated hydrochloric acid.

-

CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Carefully and slowly pour the reaction mixture into the stirred ice/HCl slurry to decompose the aluminum chloride complex.[11][14]

-

Transfer the entire mixture to a 500 mL separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of DCM.[14][15]

-

Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (until effervescence ceases) and 50 mL of brine.[11][14]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[11]

5. Purification:

-

The resulting crude solid can be purified by recrystallization.

-

Dissolve the crude product in a minimum amount of hot methanol.[16]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Part 3: Characterization and Data

The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic analysis.

Expected Results

-

Appearance: White to off-white crystalline solid.

-

Yield: 70-85% (typical).

-

Melting Point: Literature values may vary, but should be a sharp, defined range upon purification.

Spectroscopic Data

| Analysis Method | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.9 ppm (m, 8H) . The spectrum will show a complex multiplet pattern for the eight aromatic protons. Protons ortho to the carbonyl group will be the most downfield. Protons on the 3-bromophenyl ring will exhibit one pattern, while protons on the 4-bromophenyl ring will show a distinct AA'BB' pattern (appearing as two doublets).[17][18] |

| IR Spectroscopy (ATR) | ~1660 cm⁻¹ (strong, sharp) : C=O (ketone) stretch. ~3100-3000 cm⁻¹ (medium) : Aromatic C-H stretch. ~1580, 1470 cm⁻¹ (medium) : Aromatic C=C stretches. ~1070 cm⁻¹ (strong) : C-Br stretch.[19][20] |

Part 4: Safety and Troubleshooting

Critical Safety Precautions (EHS)

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It can cause severe burns. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11][12]

-

3-Bromobenzoyl Chloride: Corrosive and a lachrymator (causes tears). Handle exclusively in a fume hood.[11]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure and handle in a well-ventilated fume hood.[11]

-

Quenching Procedure: The addition of the reaction mixture to ice/acid is extremely exothermic and releases large volumes of HCl gas. This must be done slowly, with efficient stirring, and inside a fume hood.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Moisture contamination deactivating the AlCl₃. 2. Incomplete reaction. 3. Poor quality or old AlCl₃. | 1. Ensure all glassware is oven-dried and solvents are anhydrous.[11] 2. Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C) after the initial phase. Monitor by TLC. 3. Use a freshly opened bottle of anhydrous AlCl₃. |

| Formation of Multiple Products | 1. Reaction temperature was too high, leading to side reactions or isomer formation. 2. Impure starting materials. | 1. Maintain strict temperature control, especially during the addition phases. 2. Purify the crude product using flash column chromatography on silica gel. Check the purity of starting materials before use. |

| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Allow the layers to stand for an extended period. |

References

- sathee jee. Friedel Crafts Reaction.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- Wikipedia. Friedel–Crafts reaction.

- University of California, Irvine. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

- BenchChem. (2025). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.

- ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions.

- University of Michigan. Experiment 1: Friedel-Crafts Acylation.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Diaryl Ketones: Friedel-Crafts Acylation vs. Modern Alternatives.

- YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.

- BenchChem. A Comparative Guide to the ¹H-NMR Analysis of 3-Bromobenzophenone and Its Isomers.

- BenchChem. (2025). Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation.

- BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride.

- ChemicalBook. 4,4'-Dibromobenzophenone synthesis.

- Chemistry Steps. Friedel-Crafts Acylation.

- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.

- Jim Clark. friedel-crafts acylation of benzene.

- ResearchGate. 1 H-NMR spectrum of 3-bromobenzophenone.

- University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.

- Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction.

- International Journal of ChemTech Research. (2015). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.

Sources

- 1. 傅-克酰基化反应 [sigmaaldrich.com]

- 2. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 11. benchchem.com [benchchem.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. benchchem.com [benchchem.com]

- 15. Friedel-Crafts Acylation [www1.udel.edu]

- 16. 4,4'-Dibromobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. asianpubs.org [asianpubs.org]

Spectroscopic Characterization of 3,4'-Dibromobenzophenone: A Guide for Analytical Integrity

Executive Summary

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs), intermediates, and novel materials is not merely a procedural step but the bedrock of scientific validity. 3,4'-Dibromobenzophenone, a key heterocyclic intermediate, presents a unique analytical challenge due to its asymmetric substitution pattern. This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of this molecule. We will move beyond rote data presentation to explore the causal logic behind experimental choices in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed as a self-validating system, ensuring that researchers can achieve robust, reproducible, and defensible results.

Introduction: The Analytical Imperative for this compound

This compound serves as a versatile precursor in the synthesis of a variety of complex organic molecules. Its utility stems from the differential reactivity of the two bromine-substituted phenyl rings, allowing for selective functionalization. However, the very asymmetry that makes it synthetically valuable complicates its analytical confirmation. Distinguishing it from its isomers, such as 3,3'- or 4,4'-dibromobenzophenone, is critical, as isomeric impurities can drastically alter the pharmacological or material properties of the final product.

This document establishes a multi-technique spectroscopic protocol to create a unique "fingerprint" for this compound, ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, it is indispensable for confirming the substitution pattern of the two aromatic rings.

The Causality of Experimental Design in NMR

The primary challenge in NMR is achieving optimal resolution and signal-to-noise while ensuring the sample's chemical integrity.

-

Solvent Selection: The choice of a deuterated solvent is paramount to avoid overwhelming the spectrum with solvent protons.[1][2] Deuterated chloroform (CDCl₃) is the logical first choice for benzophenone derivatives due to its excellent solubilizing power for aromatic ketones and its relatively low cost.[1] Its residual proton signal at ~7.26 ppm and carbon signals at ~77 ppm are well-documented and easily distinguished from the aromatic signals of the analyte.[2][3]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR, providing a sharp, inert reference point against which all other chemical shifts are measured.[4]

-

Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal. This ensures a sufficient number of nuclei for a strong signal without causing issues of viscosity or precipitation that can degrade spectral quality by broadening lines.[1]

Experimental Protocol: ¹H & ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 8 mg of this compound and dissolve it in 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Filtration & Transfer: To ensure magnetic field homogeneity, filter the solution through a pipette packed with a small cotton or glass wool plug directly into a 5 mm NMR tube. This removes any particulate matter.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set.

-

Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for the sharpest possible peak shape on the TMS signal.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase and baseline corrections on both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by referencing the central peak of the CDCl₃ triplet to 77.16 ppm.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample analysis.

Predicted ¹H NMR Data and Interpretation

Due to the lack of a publicly available, verified spectrum for this compound, the following assignments are predicted based on established principles of substituent effects and data from its isomers, 3-bromobenzophenone and 4-bromobenzophenone.[5] The electron-withdrawing nature of the carbonyl group and the halogens will deshield adjacent protons, shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Rationale |

| ~ 7.95 | t (triplet) | 1H | H-2 | Ortho to the bromine on the 3-bromo ring, showing small meta-coupling. |

| ~ 7.80 - 7.70 | m (multiplet) | 4H | H-2', H-6', H-4, H-6 | Overlapping region for protons ortho to the carbonyl (H-2', H-6') and protons on the 3-bromo ring (H-4, H-6). |

| ~ 7.65 | d (doublet) | 2H | H-3', H-5' | Protons meta to the carbonyl and ortho to the bromine on the 4-bromo ring. |

| ~ 7.40 | t (triplet) | 1H | H-5 | Proton meta to both the carbonyl and the bromine on the 3-bromo ring. |

-

Ring A (3-Bromophenyl): This ring will exhibit a more complex splitting pattern. The proton at the 2-position (H-2) will be a triplet due to meta-coupling. The proton at the 5-position (H-5) will be a triplet of triplets. The other two protons will form a complex multiplet.

-

Ring B (4'-Bromophenyl): This ring will present a classic AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals (4 for the quaternary carbons and 5 for the protonated carbons), as the two phenyl rings are inequivalent. The carbonyl carbon will be the most downfield signal.

| Predicted Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |

| ~ 195.0 | C=O | Carbonyl carbon, highly deshielded. |

| ~ 139.0 | C-1 | Quaternary carbon of the 3-bromo ring attached to the carbonyl. |

| ~ 136.0 | C-1' | Quaternary carbon of the 4'-bromo ring attached to the carbonyl. |

| ~ 135.5 | C-6 | CH carbon on the 3-bromo ring. |

| ~ 132.0 | C-2', C-6' | CH carbons ortho to the carbonyl on the 4'-bromo ring. |

| ~ 131.5 | C-3', C-5' | CH carbons meta to the carbonyl on the 4'-bromo ring. |

| ~ 130.0 | C-4 | CH carbon on the 3-bromo ring. |

| ~ 128.5 | C-4' | Quaternary carbon bearing bromine on the 4'-bromo ring. |

| ~ 128.0 | C-2 | CH carbon ortho to the carbonyl on the 3-bromo ring. |

| ~ 123.0 | C-3 | Quaternary carbon bearing bromine on the 3-bromo ring, shifted upfield by the "heavy atom effect".[6] |

| ~ 127.0 | C-5 | CH carbon on the 3-bromo ring. |

The key diagnostic feature is the number of signals. The presence of 9 aromatic carbon signals plus one carbonyl signal would strongly support the asymmetric 3,4'-substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, it serves to confirm the presence of the carbonyl group and the aromatic rings, and to provide fingerprint-level confirmation of the overall structure.

The Causality of Experimental Design in FTIR

-

Sample Preparation: For a solid, crystalline sample like this compound, the Potassium Bromide (KBr) pellet method is the gold standard.[7] KBr is transparent to infrared radiation and, under pressure, forms a clear matrix for the analyte.[8] The critical factor is to minimize the presence of water, as KBr is hygroscopic and water's broad O-H stretching band can obscure important regions of the spectrum.[9] Therefore, using dried KBr and preparing the pellet swiftly is essential for a clean spectrum.[7]

-

Analyte Concentration: The typical ratio of KBr to sample is about 100:1.[9] Too much sample leads to total absorption (flat-bottomed peaks), while too little results in a weak signal.

Experimental Protocol: KBr Pellet Preparation and Analysis

-

Drying: Gently dry the KBr powder in an oven at ~110 °C for 2-3 hours and cool in a desiccator.[8]

-

Grinding: In an agate mortar and pestle, grind ~1-2 mg of the this compound sample to a fine, glossy powder.

-

Mixing: Add ~200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample until a homogenous powder is obtained.

-

Pellet Pressing: Transfer a portion of the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 metric tons for 1-2 minutes.[8][10]

-

Pellet Extraction: Carefully release the pressure and extract the die. Disassemble the die to retrieve the thin, transparent, or translucent KBr pellet.

-

Background and Sample Scans: Place the pellet in the spectrometer's sample holder. First, run a background scan with an empty sample compartment. Then, run the sample scan. The instrument software will automatically ratio the sample scan to the background to produce the final absorbance or transmittance spectrum.

Workflow for FTIR Analysis

Caption: Workflow for FTIR analysis using the KBr pellet method.

Predicted IR Data and Interpretation

The IR spectrum provides a distinct fingerprint of the molecule. Key absorptions are predicted as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the phenyl rings.[11] |

| ~ 1665 | Strong | C=O Stretch (Ketone) | The strong, sharp absorption is definitive for the carbonyl group. Conjugation with two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| 1600 - 1580 | Medium | Aromatic C=C Stretch | A key indicator of the aromatic skeleton.[11] |

| 1500 - 1400 | Medium | Aromatic C=C Stretch | Another characteristic vibration of the phenyl rings.[11] |

| ~ 840 | Strong | C-H Out-of-plane bend | Suggestive of 1,4-disubstitution (para) on one of the rings. |

| ~ 780 & ~ 690 | Strong | C-H Out-of-plane bend | Suggestive of 1,3-disubstitution (meta) on the other ring. |

| ~ 1070 | Medium | C-Br Stretch | The carbon-bromine bond vibration, though it can be weak and sometimes difficult to assign definitively. |

The combination of the strong carbonyl peak and the specific pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) is highly diagnostic for the 3,4'-substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. Electron Ionization (EI) is the classic and most appropriate technique for a relatively small, thermally stable molecule like this compound.

The Causality of Experimental Design in MS

-

Ionization Method: EI is a "hard" ionization technique, meaning it imparts significant energy to the molecule.[12][13] This is a deliberate choice. While it can sometimes prevent the observation of a molecular ion for fragile molecules, for a robust aromatic ketone, it ensures the generation of a rich fragmentation pattern that is highly characteristic and reproducible, creating a veritable "fingerprint" for the compound.[12]

-

Electron Energy: The standard electron energy of 70 eV is used because it provides maximum ionization efficiency and yields highly reproducible fragmentation patterns that are consistent across different instruments, allowing for comparison with library data.[12][14]

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: Introduce a small amount of the sample (typically in solution via a GC inlet or directly via a solid probe) into the high-vacuum source of the mass spectrometer.

-

Vaporization: If introduced via a probe, the sample is gently heated to promote vaporization into the gas phase.

-

Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons. This ejects an electron from the molecule, forming a positively charged radical molecular ion (M•⁺).[14]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, stable, charged ions and neutral radicals.

-

Acceleration: All positive ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of relative abundance versus m/z is the mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Interpretation

The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an ~1:1 ratio).

| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment | Rationale |

| 342 | Medium | [M+4]•⁺ | Molecular ion with two ⁸¹Br atoms. |

| 340 | High | [M+2]•⁺ | Molecular ion with one ⁷⁹Br and one ⁸¹Br atom. |

| 338 | Medium | [M]•⁺ | Molecular ion with two ⁷⁹Br atoms. The M:M+2:M+4 ratio will be ~1:2:1. |

| 261 / 259 | Low | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 185 / 183 | High | [C₆H₄BrCO]⁺ | Acylium ion from cleavage of the bond between the carbonyl and the 3-bromophenyl ring. This is a very stable fragment. |

| 105 | Very High | [C₆H₅CO]⁺ | Acylium ion from cleavage of the bond between the carbonyl and the 4'-bromophenyl ring, followed by loss of Br. This benzoyl cation is often the base peak for benzophenones. |

| 77 | High | [C₆H₅]⁺ | Phenyl cation from the loss of CO from the benzoyl cation (m/z 105). |

The most diagnostic feature will be the molecular ion cluster around m/z 338-342, confirming the molecular formula C₁₃H₈Br₂O. The presence of both the bromobenzoyl fragments (m/z 183/185) and the benzoyl fragment (m/z 105) confirms the dibrominated benzophenone structure.

Conclusion: A Triad of Analytical Certainty

The structural elucidation of this compound cannot be reliably achieved with a single technique. It is the synergistic application of NMR, FTIR, and MS that provides an unassailable confirmation of its identity and purity. NMR defines the precise atom-to-atom connectivity and isomeric arrangement. FTIR confirms the presence of the required functional groups and provides a unique fingerprint. Finally, MS verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation. By following the detailed, logic-driven protocols outlined in this guide, researchers and drug development professionals can ensure the analytical integrity of their work, forming a solid foundation for subsequent research and development.

References

-

Wikipedia. Electron ionization. [Link]

-

Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI. [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]

-

XRF Scientific. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Shimadzu Corporation. KBr Pellet Method. [Link]

-

IJSAR. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. [Link]

-

LCGC International. Electron Ionization in GC–MS. [Link]

-

Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]

-

SpectraBase. 4-Bromo-benzophenone. [Link]

-

National Center for Biotechnology Information. 4-Bromobenzophenone. PubChem Compound Summary for CID 7030. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [Link]

-

SpectraBase. 4-Bromo-benzophenone - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum. [Link]

-

National Center for Biotechnology Information. 3-Bromobenzophenone. PubChem Compound Summary for CID 70548. [Link]

-

ChemBK. 3-Bromobenzophenone. [Link]

-

PubChemLite. 3-bromobenzophenone (C13H9BrO). [Link]

-

Stenutz. 3-bromobenzophenone. [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

PubMed. Vibrational spectra and structure of benzophenone and its (18)O and d10 labelled derivatives: an ab initio and experimental study. [Link]

-

BioChromato. NMR solvent selection - that also allows sample recovery. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Wisconsin-Madison. Curphy-Morrison Additivity Constants for Proton NMR. [Link]

-

ResearchGate. ¹³C-NMR data of a benzophenone-derivate. [Link]

-

University of Tokyo. How to select NMR solvent. [Link]

-

National Institute of Standards and Technology. Benzophenone IR Spectrum. [Link]

-

University of Calgary. Notes on NMR Solvents. [Link]

-

e-Krishi Shiksha. Infrared Absorption Spectroscopy. [Link]

-

National Center for Biotechnology Information. A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. [Link]

-

Magnetic Resonance in Medicine. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

ResearchGate. A fragmentation pathway of benzophenone formed in MS. [Link]

-

Doc Brown's Chemistry. mass spectrometry of organic compounds patterns of fragmentation. [Link]

-

ResearchGate. ¹H NMR spectra of (1–3). (1) 4-bromobenzophenone. [Link]

-

University of California, Los Angeles. Infrared Spectroscopy Lecture Notes. [Link]

Sources

- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. Cshifts [sites.science.oregonstate.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. shimadzu.com [shimadzu.com]

- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. m.youtube.com [m.youtube.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. acdlabs.com [acdlabs.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Physical and chemical properties of 3,4'-Dibromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3,4'-Dibromobenzophenone (CAS No: 62151-51-9), a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document delineates its core physical and chemical properties, provides a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and explores its chemical reactivity with a focus on its utility as a versatile synthetic intermediate. Furthermore, this guide discusses its potential applications in drug discovery and materials science, grounded in the established roles of the benzophenone scaffold. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting. This guide is intended to be a critical resource for researchers leveraging this compound in their scientific endeavors.

Core Properties and Structural Elucidation

This compound is a diaryl ketone characterized by a central carbonyl group linking a 3-bromophenyl and a 4-bromophenyl moiety. This specific substitution pattern differentiates it from its more common isomer, 4,4'-Dibromobenzophenone, and imparts a unique electronic and steric profile that influences its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (3-bromophenyl)(4-bromophenyl)methanone | N/A |

| CAS Number | 62151-51-9 | [1] |

| Molecular Formula | C₁₃H₈Br₂O | [1] |

| Molecular Weight | 340.01 g/mol | [1] |

| Appearance | White to off-white crystalline solid (inferred) | General knowledge |

| Melting Point | Not available for 3,4'-isomer. (4,4'-isomer: 171-174 °C) | |

| Boiling Point | Predicted: ~426.8 °C at 760 mmHg (for related isomers) | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform, methanol) (inferred) | [2] |

Note: Due to a scarcity of publicly available data for the 3,4'-isomer, some properties are inferred from data for the closely related 4,4'-isomer.

Synthesis via Friedel-Crafts Acylation: A Validated Protocol

The primary synthetic route to this compound is the Friedel-Crafts acylation. This well-established electrophilic aromatic substitution involves the reaction of bromobenzene with 3-bromobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5]

Reaction Mechanism

The causality of this synthesis is rooted in the generation of a highly reactive acylium ion, which then undergoes electrophilic attack on the electron-rich bromobenzene ring.

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Step-by-Step Experimental Workflow

This protocol is a representative procedure adapted from established methodologies for similar benzophenone syntheses.[4][5]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) within the reaction flask and cooled to 0 °C in an ice bath.

-

Acyl Chloride Addition: 3-Bromobenzoyl chloride (1.0 equivalent) is dissolved in the same dry solvent and added dropwise to the stirred AlCl₃ suspension via the dropping funnel. The mixture is stirred at 0 °C for 20-30 minutes to facilitate the formation of the acylium ion-Lewis acid complex.

-

Aromatic Substrate Addition: Bromobenzene (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic extracts are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The two bromine atoms on the phenyl rings of this compound are key to its synthetic versatility. They serve as reactive sites for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling

The bromine atoms can be readily displaced by aryl, heteroaryl, or alkyl groups via palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or their esters.[6][7] This reaction is a cornerstone of modern organic synthesis for creating C-C bonds. The differential electronic environments of the 3- and 4'-positions may allow for selective or stepwise couplings under carefully controlled conditions.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Applications in Research and Development

The benzophenone scaffold is a well-recognized "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[8][9]

Drug Discovery

This compound serves as a valuable starting material for the synthesis of novel diaryl ketone derivatives. The two bromine atoms can be functionalized to explore the chemical space around the benzophenone core, leading to the development of potential therapeutic agents, including antihistamines and other pharmacologically active molecules.[10] The diaryl ketone motif itself is a known bioisostere for other linkers in drug design.

Materials Science and Photochemistry

Benzophenone and its derivatives are widely used as photoinitiators in polymerization reactions.[11] Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which can then initiate radical polymerization. The presence of heavy atoms like bromine can influence the photophysical properties of the molecule. While specific data for the 3,4'-isomer is limited, brominated benzophenones are of interest in the development of advanced materials with tailored photophysical characteristics.

Safety, Handling, and Disposal

-

Hazard Identification: Assumed to be an irritant to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with all applicable local, state, and federal regulations for chemical waste.

References

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Studocu. Retrieved from [Link]

-

Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016, December 29). The Organic Chemistry Tutor. Retrieved from [Link]

-

Cu(II)-catalyzed asymmetric hydrosilylation of diaryl- and aryl heteroaryl ketones: application in the enantioselective synthesis of orphenadrine and neobenodine. (2012). PubMed. Retrieved from [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). Chem Reactor. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved from [Link]

-

Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. (2022). ChemRxiv. Retrieved from [Link]

-

Drugs with diaryl ketone subunits. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki cross-coupling reaction. (2020, February 14). Chem Help ASAP. Retrieved from [Link]

-

4,4'-Dibromobenzophenone. (n.d.). PubChem. Retrieved from [Link]

-

Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (2021). MDPI. Retrieved from [Link]

-

Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction. (2007). Royal Society of Chemistry. Retrieved from [Link]

-

Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. (2024, May 4). ChemOrgChem. Retrieved from [Link]

-

4,4'-Dibromobenzophenone. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 4,4'-Dibromobenzophenone | 3988-03-2 [chemicalbook.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Cu(II)-catalyzed asymmetric hydrosilylation of diaryl- and aryl heteroaryl ketones: application in the enantioselective synthesis of orphenadrine and neobenodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CAS 3988-03-2: 4,4′-Dibromobenzophenone | CymitQuimica [cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. gustavus.edu [gustavus.edu]

An In-Depth Technical Guide to 3,4'-Dibromobenzophenone (CAS 83699-51-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4'-Dibromobenzophenone (CAS 83699-51-8), a halogenated aromatic ketone. Due to the limited availability of direct research on this specific isomer, this document synthesizes available data, offers logical extrapolations based on the well-studied benzophenone scaffold and its other halogenated derivatives, and outlines methodologies for its synthesis and characterization. This guide aims to serve as a foundational resource for researchers interested in exploring the potential applications of this compound in medicinal chemistry, materials science, and organic synthesis.

Introduction: The Benzophenone Scaffold and the Intrigue of Halogenation

The benzophenone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of halogen atoms, such as bromine, onto the aromatic rings can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The specific regioisomerism of halogen substitution can lead to vastly different biological and material properties. This compound, with its asymmetric substitution pattern, presents a unique electronic and steric profile compared to its more studied symmetric isomer, 4,4'-Dibromobenzophenone. This guide focuses on the knowns and logical unknowns of this particular molecule.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 83699-51-8 | N/A |

| Molecular Formula | C₁₃H₈Br₂O | N/A |

| Molecular Weight | 340.01 g/mol | N/A |

| Appearance | Likely a solid at room temperature, similar to other dibromobenzophenones. | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, with limited solubility in non-polar solvents like hexane and very low solubility in water. | Inferred |

| Melting Point | Not reported. For comparison, the melting point of 4,4'-Dibromobenzophenone is 171-174 °C.[2] | N/A |

| Boiling Point | Not reported. For comparison, the boiling point of 4,4'-Dibromobenzophenone is estimated to be around 395°C.[3] | N/A |

Synthesis and Characterization

The primary route for the synthesis of benzophenones is the Friedel-Crafts acylation.[4] For this compound, this would involve the reaction of a brominated benzoyl chloride with a brominated benzene derivative in the presence of a Lewis acid catalyst.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

A logical synthetic approach to this compound is the Friedel-Crafts acylation of bromobenzene with 3-bromobenzoyl chloride or the acylation of 1,3-dibromobenzene with benzoyl chloride, though the latter may lead to isomeric mixtures. A more controlled synthesis would involve the use of specific brominated starting materials.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 3-bromobenzoyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.1 eq) portion-wise at 0 °C.

-

Addition of Substrate: To the activated acylium ion complex, add bromobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 3,4'-isomer from other potential regioisomers.

Characterization

Due to the scarcity of published data, the following are expected spectroscopic characteristics for this compound, based on general principles of NMR and IR spectroscopy and data from related compounds.

-

¹H NMR Spectroscopy: A patent describing the synthesis of dibromobenzophenones as a mixture reports the following signals for this compound: δ 7.78 (d, J = 8.8 Hz) and 7.67 (d, J = 8.8 Hz).[5] A full assignment would require the analysis of the pure compound, but one would expect a complex aromatic region with distinct signals for the protons on both rings, with coupling patterns indicative of their substitution.

-

¹³C NMR Spectroscopy: The spectrum is expected to show 13 distinct signals for the carbon atoms, including a downfield signal for the carbonyl carbon (typically >190 ppm) and signals in the aromatic region (120-140 ppm). The carbons attached to bromine would show characteristic shifts.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected in the region of 1650-1670 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C-Br stretching vibrations would be observed in the fingerprint region at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) and characteristic isotopic peaks (M+2, M+4) due to the presence of two bromine atoms. Fragmentation patterns would likely involve the loss of bromine and cleavage around the carbonyl group. A derivative, 3,4-diaminobenzophenone, has been successfully used as a matrix for the analysis of oligonucleotides by MALDI-TOF mass spectrometry, suggesting the benzophenone core is amenable to such analysis.[6]

Potential Applications and Areas for Future Research

While specific applications for this compound are not well-documented, its structure suggests potential utility in several areas, drawing parallels with other benzophenone derivatives.

Medicinal Chemistry

The benzophenone scaffold is a versatile starting point for the development of novel therapeutic agents.[1] The bromine atoms on this compound can serve as handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse functionalities. This allows for the construction of libraries of compounds for screening against various biological targets. Research on other benzophenone derivatives has shown their potential as inhibitors of enzymes like hexokinase, which is involved in cancer metabolism.[7] The unique substitution pattern of the 3,4'-isomer could lead to novel structure-activity relationships.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. 4,4'-Dibromobenzophenone | 3988-03-2 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 傅-克酰基化反应 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portal.research.lu.se [portal.research.lu.se]

An In-depth Technical Guide to the Solubility of 3,4'-Dibromobenzophenone in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4'-Dibromobenzophenone. Recognizing the limited availability of specific quantitative solubility data in public literature, this document establishes a robust theoretical solubility profile based on the compound's physicochemical properties and the principle of "like dissolves like." Crucially, this guide furnishes a detailed, field-proven experimental protocol for the precise, quantitative determination of solubility, empowering researchers to generate critical data in-house. Furthermore, it offers insights into the solubility of analogous compounds to provide practical reference points and includes a logical framework for solvent selection in key applications such as chemical synthesis and purification.

Introduction and Physicochemical Profile

This compound is a diaryl ketone characterized by a central carbonyl group flanked by a 3-bromophenyl ring and a 4-bromophenyl ring. This molecular structure is fundamental to its utility as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers. An accurate understanding of its solubility is a critical prerequisite for efficient process design, enabling informed decisions in reaction solvent selection, optimization of reaction kinetics, and the development of robust purification and crystallization protocols.

Key Physicochemical Properties:

-

Molecular Formula: C₁₃H₈Br₂O

-

Appearance: Typically a white to off-white or pale crystalline solid.[4]

-

Melting Point: The melting point for the analogous and more common 4,4'-dibromobenzophenone is in the range of 171-174 °C.[2][4][5][6] This high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent interaction for dissolution to occur.

-

Structure and Polarity: The core structure consists of two aromatic rings and a ketone group. The electronegative oxygen of the carbonyl group creates a significant dipole moment, rendering the molecule polar. However, the large, nonpolar surface area of the two bromophenyl rings provides significant nonpolar character. The bromine atoms add to the molecular weight and polarizability but do not participate in hydrogen bonding. This dual polar/nonpolar nature is the primary determinant of its solubility behavior.

Theoretical Principles and Predicted Solubility

The solubility of a solid in a liquid solvent is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. The guiding principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[7]

For this compound, we can predict its solubility based on its structure:

-

Polar Ketone Group: This group will favor interactions with polar solvents.

-

Two Aromatic Rings: These large, nonpolar groups will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Lack of H-bond Donors: The molecule cannot act as a hydrogen bond donor, limiting its solubility in highly structured hydrogen-bonding solvents like water.

Based on these principles, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Good | The aromatic rings of the solute can interact favorably with the aromatic solvent via π-π stacking and van der Waals forces. |

| Halogenated | Dichloromethane (DCM), Chloroform | Good to High | These solvents are polar aprotic and can effectively solvate both the polar ketone group and the brominated rings through dipole-dipole interactions. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Moderate to Good | These solvents possess a dipole moment capable of interacting with the carbonyl group. Their organic character helps solvate the phenyl rings. Acetone, being a ketone, is structurally similar.[8][9] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While polar, these solvents engage in strong self-association via hydrogen bonding. The solute can only act as an H-bond acceptor, disrupting the solvent structure without fully compensating for the energy loss.[10] |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The polarity of the ketone group is too high to be effectively solvated by these nonpolar solvents. |

| Highly Polar Protic | Water | Insoluble | The large, nonpolar aromatic structure and lack of hydrogen bond donation capability make it practically insoluble in water.[9] |

Note on Analogous Compounds: Experimental data for the parent compound, benzophenone , shows it is soluble in solvents like ethanol, acetone, chloroform, and benzene, but practically insoluble in water.[8][9][11] The closely related isomer, 4,4'-Dibromobenzophenone , is reported to be soluble in ethanol, 2-propanol, acetone, and toluene, and slightly soluble in chloroform and methanol.[2][4][5][6][12] This empirical data strongly supports the predicted profile for the 3,4'-isomer.

Experimental Determination of Solubility (Gravimetric Method)

Given the absence of comprehensive published data, empirical determination is essential for obtaining precise solubility values. The following protocol describes a robust, self-validating gravimetric method for determining the equilibrium solubility of this compound.[13][14]

3.1. Core Principle

This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature.[15] A known volume of the clear, saturated supernatant is then isolated, the solvent is evaporated, and the mass of the remaining solute is measured.

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg precision)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps (e.g., 4-8 mL)

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Drying oven or vacuum desiccator

3.3. Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a glass vial. "Excess" is critical; undissolved solid must be clearly visible to ensure saturation.[14]

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 or 5.0 mL) of the chosen solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended.[14]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully draw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is crucial to avoid transferring any undissolved solid.

-

Quantification:

-

Tare a clean, dry, pre-weighed glass vial on the analytical balance.

-

Dispense an exact volume (e.g., 1.0 mL) of the filtered supernatant into the tared vial and record the mass.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature well below the compound's melting point.

-

Once all solvent is removed, place the vial in a vacuum desiccator to cool to room temperature and remove any residual solvent.

-

-

Measurement & Calculation:

-

Weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved solid by subtracting the tare weight of the vial.

-

Express the solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).

-

3.4. Experimental Workflow Diagram

Caption: Gravimetric solubility determination workflow.

Practical Applications and Solvent Selection

The choice of solvent is dictated by the intended application. The following provides guidance for common laboratory and process development scenarios.

4.1. Solvent for Chemical Reactions

-

Requirement: The solvent must dissolve both this compound and other reagents to a sufficient concentration for the reaction to proceed at a reasonable rate. It should also be inert to the reaction conditions and have an appropriate boiling point.

-

Recommendations:

-

High Solubility: Dichloromethane and Chloroform are excellent starting points for reactions at or below room temperature.

-

Higher Temperatures: Toluene is a good choice for reactions requiring elevated temperatures due to its higher boiling point and good solvating power.

-

Polar Aprotic Options: THF or Acetone can be effective, but their reactivity (e.g., THF with strong acids, enolization of acetone) must be considered.

-

4.2. Solvent for Purification by Recrystallization

-

Requirement: An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature (e.g., 0-5 °C).

-

Strategy:

-

Screening: Test solubility in small amounts of various solvents. A good candidate will show poor solubility at room temperature but dissolve upon heating.

-

Binary Solvent Systems: If a single solvent is not ideal, a binary system can be used. For example, dissolve the compound in a "good" solvent (like minimal hot acetone or DCM) and then slowly add a "poor" solvent (like hexane or methanol) until turbidity appears. Reheat to clarify and then cool slowly.

-

-

Recommendations:

-

Single Solvents: Ethanol or Isopropanol are often good candidates for recrystallization of moderately polar compounds.

-

Binary Systems: Toluene/Hexane or Ethyl Acetate/Hexane are common pairs to try.

-

4.3. Solvent Selection Logic Diagram

Caption: Decision flowchart for solvent selection.

Conclusion

References

- Vertex AI Search. (n.d.). Benzophenone - Solubility of Things. Retrieved January 2, 2026.

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

-

Li, Z., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1633–1641. [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF. Retrieved January 2, 2026, from [Link]

-

Education.com. (2021). Testing the Solubility of Common Liquid Solvents. Retrieved January 2, 2026, from [Link]

-

chemeurope.com. (n.d.). Benzophenone. Retrieved January 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). The effect of temperature on solubility | Class experiment. Retrieved January 2, 2026, from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 2, 2026, from [Link]

-

LookChem. (n.d.). Cas 3988-03-2,4,4'-Dibromobenzophenone. Retrieved January 2, 2026, from [Link]

- StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 2, 2026.

-

ChemBK. (2024). 3-Bromobenzophenone. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 4,4'-Dibromobenzophenone. Retrieved January 2, 2026, from [Link]

- BenchChem. (n.d.). Solubility of 3,4-Dibromothiophene in organic solvents. Retrieved January 2, 2026.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved January 2, 2026.

Sources

- 1. 4,4'-Dibromobenzophenone | C13H8Br2O | CID 72868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3988-03-2 CAS MSDS (4,4'-Dibromobenzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Cas 3988-03-2,4,4'-Dibromobenzophenone | lookchem [lookchem.com]

- 5. 4,4'-Dibromobenzophenone | 3988-03-2 [chemicalbook.com]

- 6. 4,4'-Dibromobenzophenone CAS#: 3988-03-2 [m.chemicalbook.com]

- 7. education.com [education.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Benzophenone [chemeurope.com]

- 12. CAS 3988-03-2: 4,4′-Dibromobenzophenone | CymitQuimica [cymitquimica.com]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 3,4'-Dibromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4'-Dibromobenzophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. While a definitive experimental crystal structure is not publicly available at the time of this writing, this document leverages established chemical principles and comparative analysis of related structures to offer a robust framework for its synthesis, characterization, and predicted solid-state behavior. As a Senior Application Scientist, the following narrative is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to confidently approach this molecule.

Introduction: The Significance of Brominated Benzophenones

Benzophenone and its derivatives are a cornerstone in organic synthesis and drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The introduction of bromine atoms into the benzophenone scaffold can significantly modulate its physicochemical properties and biological activity. Bromine can act as a bioisostere, enhance binding affinity through halogen bonding, and influence metabolic stability, making brominated compounds valuable intermediates in the synthesis of novel therapeutics[1][2]. This compound, with its asymmetric substitution pattern, presents a unique platform for further functionalization and exploration of structure-activity relationships.

Synthesis and Purification of this compound

The most direct and reliable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of bromobenzene with 3-bromobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[3][4][5].

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich bromobenzene ring.

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 3-bromobenzoyl chloride, making it a better leaving group and facilitating the formation of the resonant-stabilized acylium ion[5].

-

Electrophilic Aromatic Substitution: The bromobenzene π-system acts as a nucleophile, attacking the acylium ion. The bromine on the bromobenzene ring is a deactivating but ortho, para-directing group. Due to steric hindrance from the bromine atom, the para-substitution product, this compound, is the major isomer formed[6][7].

-

Re-aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst[4].

Detailed Experimental Protocol: Synthesis

Materials:

-

3-Bromobenzoyl chloride

-

Bromobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 3-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add bromobenzene (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification and Crystallization

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. For crystallization, dissolve the purified product in a minimal amount of a hot solvent such as ethanol or a mixture of hexane and ethyl acetate, and allow it to cool slowly to room temperature, followed by further cooling at 4 °C to induce the formation of single crystals suitable for X-ray diffraction.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Key Features |

| ¹H NMR | The spectrum will show a complex multiplet pattern in the aromatic region (approx. 7.2-7.8 ppm). The protons on the 3-bromophenyl ring will exhibit a different splitting pattern compared to the protons on the 4'-bromophenyl ring, which will likely appear as two doublets (an AA'BB' system). |

| ¹³C NMR | The spectrum is expected to show 13 distinct signals for the 13 carbon atoms, unless there is accidental peak overlap. The carbonyl carbon will appear significantly downfield (approx. 194-196 ppm). The carbons attached to the bromine atoms (ipso-carbons) will be shielded due to the "heavy atom effect". |

| IR Spectroscopy | A strong C=O stretching vibration is expected in the range of 1660-1680 cm⁻¹. C-Br stretching vibrations will be observed in the fingerprint region (600-700 cm⁻¹). Aromatic C-H stretching will be seen above 3000 cm⁻¹, and aromatic C=C stretching will appear in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak ([M]⁺) will appear as a triplet, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 1:2:1. Key fragmentation patterns would involve the cleavage of the C-C bonds adjacent to the carbonyl group. |

Predicted Crystal Structure and Supramolecular Assembly

Although the specific crystal structure of this compound has not been reported, we can infer its likely solid-state behavior by examining related structures, such as 4,4'-Dibromobenzophenone[8]. The crystal packing will be governed by a balance of weak intermolecular interactions, with halogen bonding playing a crucial role.

The Role of Halogen Bonding

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as another halogen, an oxygen, or a nitrogen atom. In the crystal lattice of this compound, several types of halogen bonds are possible:

-

Br···Br Interactions: These can be either Type I (symmetric) or Type II (bent), with Type II being indicative of a true halogen bond.

-

Br···O Interactions: The bromine atoms can interact with the carbonyl oxygen of neighboring molecules.

These directional interactions are expected to guide the self-assembly of the molecules into well-defined supramolecular architectures, such as chains or sheets[9][10].

Comparative Analysis with Isomers

The crystal structure of 4,4'-Dibromobenzophenone reveals a herringbone packing motif. Given the reduced symmetry of the 3,4'-isomer, a more complex packing arrangement might be expected. The dihedral angle between the two phenyl rings is a key conformational parameter in benzophenones and will influence the overall crystal packing. This angle is typically around 50-60° and is a result of steric hindrance between the ortho-hydrogens of the two rings.

Applications in Drug Development and Materials Science

The 3,4'-dibromo substitution pattern provides two distinct bromine atoms that can be selectively functionalized, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions. This makes this compound a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery programs. In materials science, the benzophenone core is a known photosensitizer, and its halogenated derivatives are used in the synthesis of high-performance polymers and photopolymerizable materials[11][12].